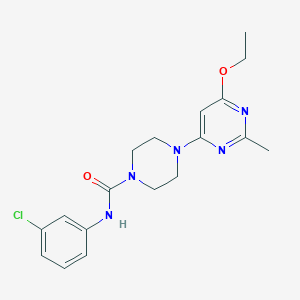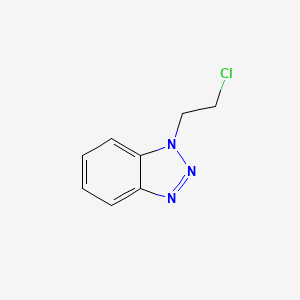
1-(2-Chloroethyl)-1H-1,2,3-benzotriazole
説明
The compound “1-(2-Chloroethyl)-1H-1,2,3-benzotriazole” is a derivative of benzotriazole, which is a heterocyclic compound with two nitrogen atoms in a six-membered ring . This class of compounds is often used in various industrial applications due to their chemical stability and versatile reactivity .
Synthesis Analysis
While the specific synthesis process for “1-(2-Chloroethyl)-1H-1,2,3-benzotriazole” is not available, similar compounds are often synthesized through nucleophilic substitution reactions . For instance, chloroethyl groups can be introduced to a molecule through an SN2 reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Chloroethyl)-1H-1,2,3-benzotriazole” would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence its properties .科学的研究の応用
Antiviral and Antiprotozoal Activities
1-(2-Chloroethyl)-1H-1,2,3-benzotriazole derivatives exhibit significant biological activities. For instance, N-alkyl derivatives of benzotriazole have been synthesized and tested for their anti-helical activity against enzymes of selected Flaviviridae, including hepatitis C virus (HCV) and West Nile virus (WNV). These derivatives demonstrated enhanced inhibitory activity towards the helicase activity of HCV NTPase/helicase (Bretner et al., 2005). Additionally, chloro-, bromo-, and methyl-analogues of benzotriazole and their N-alkyl derivatives have shown in vitro activity against the protozoa Acanthamoeba castellanii, indicating potential antiprotozoal applications (Kopanska et al., 2004).
Optical Waveguide and Photophysical Properties
Benzotriazole derivatives have been synthesized and studied for their potential in optoelectronic applications. For example, T-shaped 2H-benzo[d][1,2,3]triazole derivatives synthesized by Sonogashira coupling reactions exhibited properties suitable for organic self-assemblies in optoelectronics. These compounds form organized aggregates in the solid state, with some demonstrating waveguide properties, essential for optical applications (Torres et al., 2016).
Anti-Corrosive Properties
Benzotriazole derivatives have shown remarkable anti-corrosive effects. A study on novel benzotriazole derivatives synthesized through microwave irradiation demonstrated significant corrosion protection on iron coupons in acidic media. These findings highlight the potential of benzotriazole derivatives as industrial anti-corrosive agents (Verma & Singh, 2020).
Catalytic Applications
The catalytic potential of benzotriazole derivatives has been explored in various reactions. For instance, selenated and tellurated benzotriazole derivatives have been used in palladium and ruthenium(II) complexes, showing promising results in catalytic oxidation of alcohols and C-C coupling reactions (Das et al., 2010).
Environmental Degradation and Analysis
The degradation of benzotriazoles in the environment has been extensively studied. Research on the biotransformation of benzotriazoles in activated sludge revealed significant insights into their degradation pathways, indicating the broad range of possible reaction pathways in biological wastewater treatment (Huntscha et al., 2014). Additionally, studies on the phototransformation mechanisms of 1H-benzotriazole using compound-specific isotope analysis (CSIA) have helped in understanding its degradation in aquatic environments (Wu et al., 2021).
Antifungal and Antibacterial Activities
Some benzotriazole derivatives have been synthesized and evaluated for their antifungal and antibacterial activities. For example, azetidinones derived from 1H-benzotriazole showed moderate to good antifungal activity against Candida albicans, highlighting their potential in medical applications (Toraskar et al., 2009).
作用機序
将来の方向性
特性
IUPAC Name |
1-(2-chloroethyl)benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c9-5-6-12-8-4-2-1-3-7(8)10-11-12/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFPDCMZIDUQQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethyl)-1H-1,2,3-benzotriazole | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

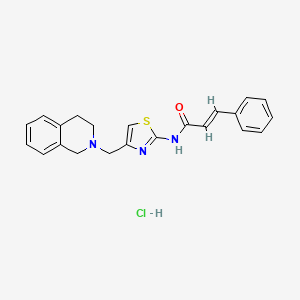
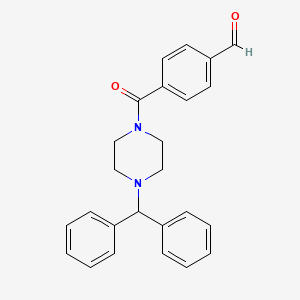
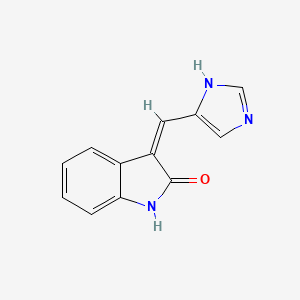
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylacetamide](/img/structure/B2566833.png)
![3-(2-Bromophenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]propan-1-one;hydrochloride](/img/structure/B2566834.png)
![8-((5-Chloro-2-methylphenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2566835.png)
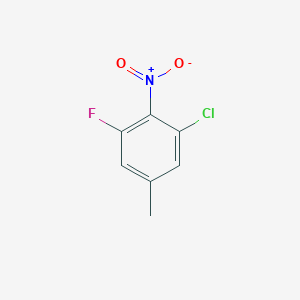

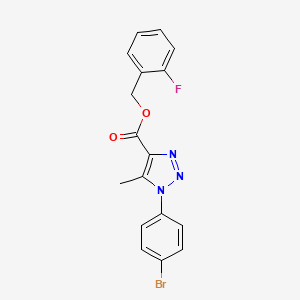
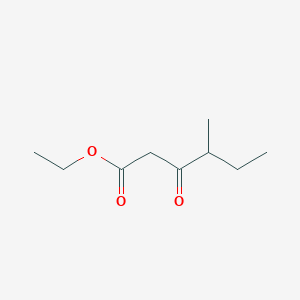
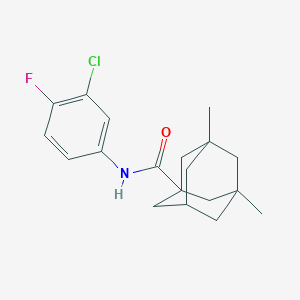
![N-(3-Methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)prop-2-enamide](/img/structure/B2566847.png)
